2-Bromo-5-picoline-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

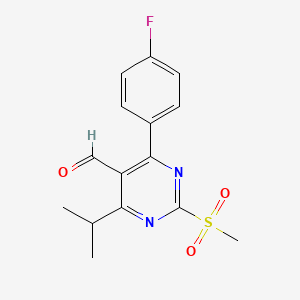

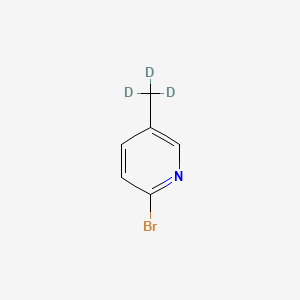

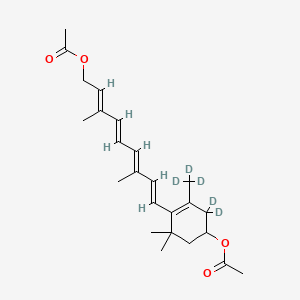

“2-Bromo-5-picoline-d3” is a chemical compound with the molecular formula C6H3D3BrN . It is also known as 2-Bromo-5-(methyl-d3)-pyridine . This compound is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a bromine atom at the 2nd position and a deuterated methyl group at the 5th position . The molecular weight of this compound is 175.04 .Physical and Chemical Properties Analysis

“this compound” is a brown solid with a boiling point of 218.7±20.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm3 . It is soluble in chloroform and dichloromethane .Scientific Research Applications

Organic Synthesis and Drug Development

Research has demonstrated the utility of halogenated pyridines, such as 5-bromo-2-picoline, in the synthesis of complex organic molecules and drug intermediates. For example, the synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine showcases the preparation of functionalized pyridines, which are pivotal in creating pharmaceuticals like Lonafarnib, a potent anticancer agent (Song et al., 2004). Similarly, the regioselective synthesis of 2-amino-5-bromo-3-nitro-4-picoline from 2-nitramino-4-picoline as a drug candidate precursor demonstrates the relevance of such methodologies in drug development (Bhattacharya et al., 2007).

Catalysis and Material Science

The synthesis and application of mono- and disubstituted 2,2'-bipyridines using Stille-type cross-coupling highlight the potential of bromo-picoline derivatives in creating ATRP (Atom Transfer Radical Polymerization) catalysts (Schubert et al., 2000). Coordination chemistry also benefits from such compounds, as seen in the development of nickel(II) and cobalt(II) coordination polymers for studying magnetic properties and creating supramolecular architectures (Wang et al., 2020).

Photophysical and Photocatalytic Research

The exploration of photochromic ruthenium DMSO complexes for energy conversion showcases the use of bromo-picoline derivatives in studying isomerization processes relevant to solar energy capture and conversion (Rachford et al., 2006). Additionally, the synthesis of green-emitting phosphorescent Ir(III) complexes based on picolinate ligands contributes to the development of materials with enhanced photophysical properties for potential application in OLEDs and other light-emitting devices (Lin et al., 2016).

Environmental and Catalytic Oxidation

Investigations into the catalytic oxidation of picoline over various catalysts provide insights into the environmental and industrial significance of such reactions for the selective production of value-added chemicals. The mechanism and efficiency of picoline oxidation can inform the development of more sustainable chemical processes (Shishido et al., 2003).

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-picoline-d3 is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

This compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP) . The hydroxyl-containing moieties at the imidazole C2-position may interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The p38α MAP kinase pathway plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Inhibition of this pathway by this compound can potentially modulate these cytokine-driven diseases .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, methanol, and dichloromethane , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of p38α MAP kinase by this compound can potentially lead to the modulation of various cellular processes, including the release of pro-inflammatory cytokines . This could have therapeutic implications for cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by the solvent in which it is dissolved . Furthermore, it should be handled with care due to its flammable and irritant properties .

Properties

IUPAC Name |

2-bromo-5-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNJQQNBJQUKME-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

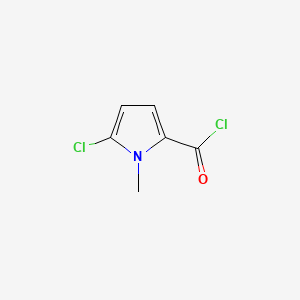

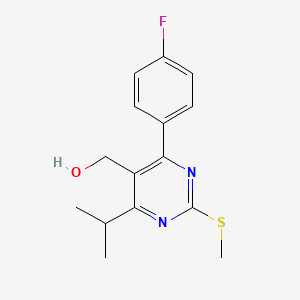

![tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B563215.png)